2-(2-bromoethoxycarbonyl)benzoic Acid
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Overview
Description
2-(2-bromoethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-bromoethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxycarbonyl)benzoic acid typically involves the reaction of benzoic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of benzoic acid reacts with the bromine atom of 2-bromoethanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
2-(2-bromoethoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromoethoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-bromoethoxybenzoic acid: Similar structure but lacks the ester group.
2-bromoethylbenzoate: Similar structure but with different functional groups.
2-bromobenzoic acid: Lacks the ethoxycarbonyl group.
Uniqueness
2-(2-bromoethoxycarbonyl)benzoic acid is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
Molecular Formula |
C10H9BrO4 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-(2-bromoethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
TXSVKHMCDJDTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCBr |
Origin of Product |
United States |
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